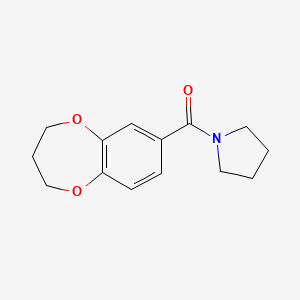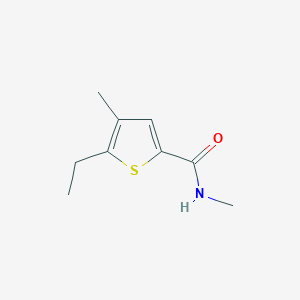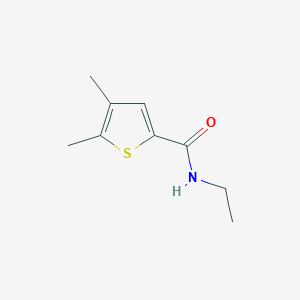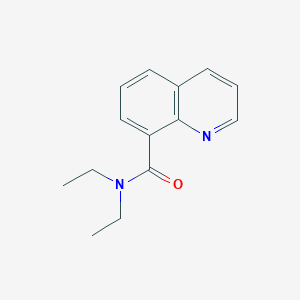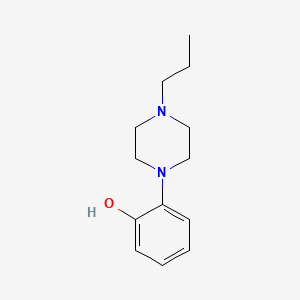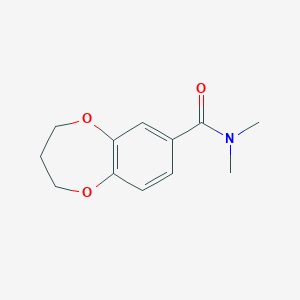
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure.
Mechanism of Action
BRL-15572 is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of sleep-wake cycles, appetite, and energy expenditure. BRL-15572 binds to the orexin-1 receptor and blocks the binding of orexin-A and orexin-B, which are the endogenous ligands for the receptor. By blocking the orexin-1 receptor, BRL-15572 modulates the activity of the orexinergic system, resulting in changes in sleep, appetite, and energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have significant effects on sleep-wake cycles and energy expenditure. In animal models of insomnia, BRL-15572 has been shown to increase total sleep time, decrease wakefulness, and improve sleep quality. BRL-15572 has also been shown to increase energy expenditure and reduce food intake in animal models of obesity. Additionally, BRL-15572 has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for more precise modulation of the orexinergic system. However, one limitation of BRL-15572 is its relatively short half-life, which may limit its efficacy in certain applications. Additionally, BRL-15572 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on BRL-15572. One area of interest is the potential use of BRL-15572 in the treatment of sleep disorders such as insomnia and narcolepsy. Additionally, BRL-15572 may have potential applications in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the safety and efficacy of BRL-15572 in these applications. Additionally, the development of more potent and selective orexin-1 receptor antagonists may lead to more effective treatments for these disorders.
Synthesis Methods
The synthesis of BRL-15572 was first reported by researchers at GlaxoSmithKline in 2004. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxepin-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the desired product, BRL-15572.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Orexin-1 receptors are involved in the regulation of sleep-wake cycles, and their dysfunction has been implicated in sleep disorders such as narcolepsy and insomnia. BRL-15572 has been shown to improve sleep in animal models of insomnia and narcolepsy. Additionally, BRL-15572 has been investigated for its potential in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)12(14)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZSZCSCGQEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)

